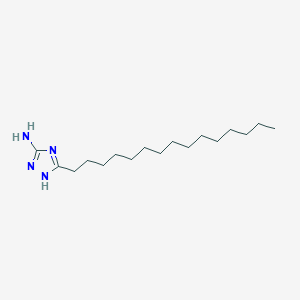![molecular formula C18H15N3O2S2 B2875291 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893976-47-1](/img/structure/B2875291.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
The primary targets of the compound “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide” are currently unknown. The compound is structurally related to imidazo[2,1-b]thiazole derivatives , which have been reported to exhibit diverse biological activities . .
Mode of Action
Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives , it can be hypothesized that it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions could potentially lead to changes in the conformation or function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the broad biological activities reported for related imidazo[2,1-b]thiazole derivatives , it is plausible that multiple pathways could be affected. These could potentially include pathways involved in cell proliferation, apoptosis, and signal transduction, among others.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the structural similarity to other imidazo[2,1-b]thiazole derivatives , it is possible that it may exhibit cytotoxic activity, as has been reported for some related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors, such as 3-methylimidazole and a thiazole derivative, under acidic or basic conditions.
Coupling with Phenyl Derivative: The imidazo-thiazole intermediate is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the phenyl-imidazo-thiazole intermediate is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo-thiazole ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(2-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- N-(3-(3-ethylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
Uniqueness
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern on the imidazo-thiazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-13-12-24-18-19-17(11-21(13)18)14-6-5-7-15(10-14)20-25(22,23)16-8-3-2-4-9-16/h2-12,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJMGCZJFJUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2875211.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
![8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)
![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide](/img/structure/B2875217.png)


![1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2875225.png)

![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)

